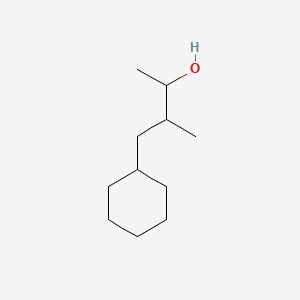
alpha,beta-Dimethylcyclohexanepropanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
alpha,beta-Dimethylcyclohexanepropanol: is an organic compound with the molecular formula C11H22O . It is a derivative of cyclohexane, featuring two methyl groups at the alpha and beta positions and a propanol group.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of alpha,beta-Dimethylcyclohexanepropanol typically involves the selective preparation of α-mono or α,α-dichloro ketones and β-ketoesters using reagents like 1,3-dichloro-5,5-dimethylhydantoin (DCDMH). The process can be catalyzed by silica gel and methanol as the solvent, with heating under reflux for 1 hour to obtain α-monochlorinated products in high yields . Another method involves the oxidation of aldehydes to α,β-unsaturated aldehydes using amine-catalyzed, IBX-mediated oxidation .
Industrial Production Methods: Industrial production methods for this compound are not extensively documented. the principles of selective chlorination and oxidation reactions can be scaled up for industrial applications, ensuring high yield and purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions: alpha,beta-Dimethylcyclohexanepropanol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into different alcohol derivatives.
Substitution: The methyl groups and hydroxyl group can participate in substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Reagents like IBX (o-iodoxybenzoic acid) and amine catalysts are commonly used.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Substitution: Halogenating agents like DCDMH and other electrophiles can be used for substitution reactions.
Major Products: The major products formed from these reactions include α,β-unsaturated aldehydes, ketones, and various substituted derivatives of this compound.
Aplicaciones Científicas De Investigación
alpha,beta-Dimethylcyclohexanepropanol has several scientific research applications:
Chemistry: It is used as an intermediate in organic synthesis, particularly in the preparation of complex molecules.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, especially in drug development.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism of action of alpha,beta-Dimethylcyclohexanepropanol involves its interaction with molecular targets and pathways. The compound can act as a ligand, binding to specific receptors or enzymes, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and the derivative of the compound being studied .
Comparación Con Compuestos Similares
Cyclohexanepropanol: Lacks the methyl groups at the alpha and beta positions.
alpha-Methylcyclohexanepropanol: Contains only one methyl group at the alpha position.
beta-Methylcyclohexanepropanol: Contains only one methyl group at the beta position.
Uniqueness: alpha,beta-Dimethylcyclohexanepropanol is unique due to the presence of two methyl groups at the alpha and beta positions, which can influence its chemical reactivity and physical properties. This structural feature distinguishes it from other similar compounds and can lead to different biological and chemical behaviors .
Propiedades
Número CAS |
63450-10-2 |
|---|---|
Fórmula molecular |
C11H22O |
Peso molecular |
170.29 g/mol |
Nombre IUPAC |
4-cyclohexyl-3-methylbutan-2-ol |
InChI |
InChI=1S/C11H22O/c1-9(10(2)12)8-11-6-4-3-5-7-11/h9-12H,3-8H2,1-2H3 |
Clave InChI |
UNFLPVPOSGWAPY-UHFFFAOYSA-N |
SMILES canónico |
CC(CC1CCCCC1)C(C)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


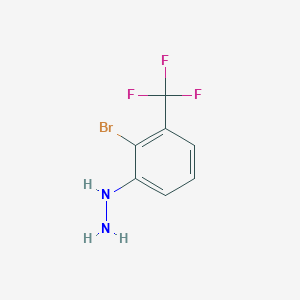
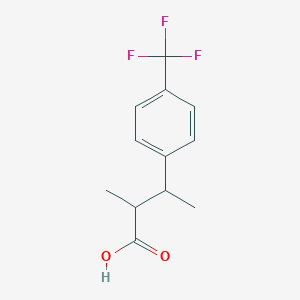
![{4-[(2-Methylprop-2-enamido)methyl]phenyl}boronicacid](/img/structure/B13558444.png)
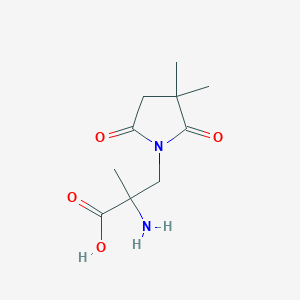
![5-Methyl-4-[2-(trimethylsilyl)ethynyl]-1,2-oxazole](/img/structure/B13558448.png)
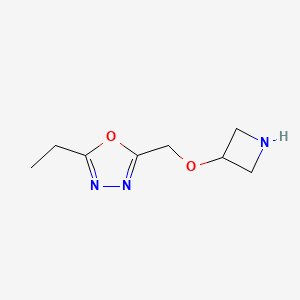
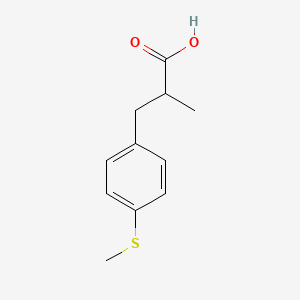
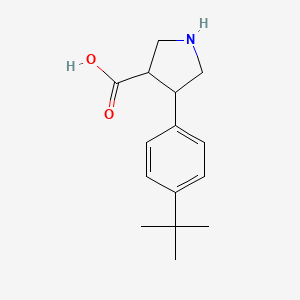
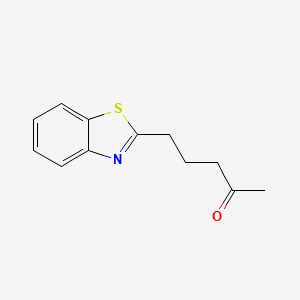


![4-Bromo-7-methyl-1H-benzo[d][1,2,3]triazole](/img/structure/B13558483.png)
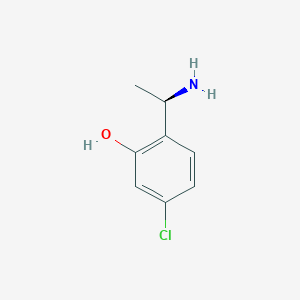
![4-Chloro-2-cyclobutyl-6-ethylthieno[2,3-d]pyrimidine](/img/structure/B13558499.png)
